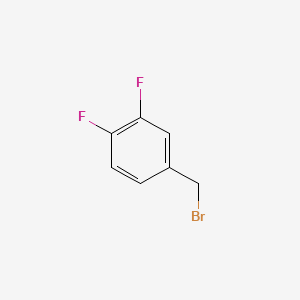

3,4-Difluorobenzyl bromide

描述

The exact mass of the compound 4-(Bromomethyl)-1,2-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-(bromomethyl)-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIFTOPVKWDHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234239 | |

| Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-01-0 | |

| Record name | 3,4-Difluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Bromomethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-1,2-difluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluorobenzyl Bromide (CAS: 85118-01-0) for Researchers and Drug Development Professionals

Introduction

3,4-Difluorobenzyl bromide is a fluorinated organic compound that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the benzene (B151609) ring, make it a valuable reagent for introducing the 3,4-difluorobenzyl moiety into a wide range of molecules. This modification can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 85118-01-0 | [2] |

| Molecular Formula | C₇H₅BrF₂ | [2] |

| Molecular Weight | 207.02 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 59-61 °C at 3.5 mmHg | [3] |

| Density | 1.618 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.526 | |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Solubility | Insoluble in water, soluble in common organic solvents. | |

| SMILES String | C1=CC(=C(C=C1CBr)F)F | |

| InChI Key | JJIFTOPVKWDHJI-UHFFFAOYSA-N |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |

| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: this compound is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the radical bromination of 3,4-difluorotoluene (B1333485). This method typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[4][5][6][7]

Experimental Protocol: Radical Bromination of 3,4-Difluorotoluene

Objective: To synthesize this compound from 3,4-difluorotoluene.

Materials:

-

3,4-Difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or another suitable solvent (e.g., acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or flash chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorotoluene (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents).

-

Add a sufficient volume of carbon tetrachloride to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 4-6 hours. The reaction can be monitored by TLC or GC-MS to assess the consumption of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile electrophile that readily participates in nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the benzylic carbon towards nucleophiles. This reactivity is harnessed in the synthesis of a variety of complex molecules, particularly in the pharmaceutical industry.

Key Reactions:

-

Alkylation of Heterocycles: It is widely used to alkylate nitrogen, oxygen, and sulfur-containing heterocycles, which are common scaffolds in drug molecules.

-

Formation of Ethers and Esters: It reacts with alcohols and carboxylates to form the corresponding ethers and esters.

-

Protecting Group Chemistry: The 3,4-difluorobenzyl group can be used as a protecting group for alcohols and amines.

Application in the Synthesis of TRPM8 Antagonists

A significant application of substituted benzyl (B1604629) bromides, including this compound, is in the synthesis of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[8] TRPM8 is a sensor for cold temperatures and menthol (B31143) and is implicated in pain and inflammatory conditions.[1][9][10][11][12] Benzothiophene-based phosphonates are a class of potent TRPM8 antagonists, and their synthesis can utilize this compound to introduce the desired difluorobenzyl moiety.[8]

Experimental Workflow: Synthesis of a Benzothiophene-Based Phosphonate TRPM8 Antagonist

References

- 1. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 85118-01-0 [chemicalbook.com]

- 4. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. The design and synthesis of novel, phosphonate-containing transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Scraping through the ice: uncovering the role of TRPM8 in cold transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Sensory-Labeled Line for Cold: TRPM8-Expressing Sensory Neurons Define the Cellular Basis for Cold, Cold Pain, and Cooling-Mediated Analgesia | Journal of Neuroscience [jneurosci.org]

An In-depth Technical Guide on the Physical Properties of 3,4-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4-Difluorobenzyl bromide (CAS No. 85118-01-0).[1][2][3][4][5][6] An essential building block in synthetic and medicinal chemistry, this compound is noted for its role in the development of fluorinated organic molecules, which can enhance the biological activity and stability of target compounds.[1] This guide is intended to serve as a key resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical investigations.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthetic protocols, and for the purification of its derivatives. The compound is typically a colorless to red or green clear liquid at room temperature.[1][5]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₇H₅BrF₂ | [1][4][6] |

| Molecular Weight | 207.02 g/mol | [1][2][4][6] |

| Appearance | Colorless to red to green clear liquid | [1][5] |

| Form | Liquid | [2] |

| Boiling Point | 59-61 °C at 3.5 mmHg[5][7] | 61 °C at 4 mmHg[1] |

| Density | 1.618 g/mL at 25 °C[2][5] | 1.63 g/mL[1] |

| Refractive Index | n20/D 1.526[2][5] | n20D 1.52[1] |

| Flash Point | 79 °C (174.2 °F) - closed cup | [2][7] |

| Melting Point | Not available | [7] |

| Solubility | Not available | [7] |

Experimental Protocols

1. Determination of Boiling Point (Reduced Pressure):

The boiling point of this compound is reported at reduced pressure, which is a common technique for compounds that may decompose at their atmospheric boiling point.

-

Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, a distillation flask containing the sample and boiling chips, a condenser, and a receiving flask.

-

Procedure:

-

The sample is placed in the distillation flask with boiling chips to ensure smooth boiling.

-

The system is sealed and the vacuum pump is used to reduce the pressure to the desired level (e.g., 3.5 or 4 mmHg), which is monitored by the manometer.

-

The sample is gradually heated using the heating mantle.

-

The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

2. Measurement of Density:

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a temperature-controlled water bath.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that comes out of the capillary is wiped off.

-

The filled pycnometer is placed in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again.

-

The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference substance of known density (e.g., distilled water).

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

3. Determination of Refractive Index:

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant temperature bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the sample are placed on the prism of the refractometer.

-

The prism is closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

-

The refractive index is read from the scale, typically at the sodium D-line (589 nm) and at a specific temperature (e.g., 20 °C).

-

Application in Synthesis: A Workflow

This compound is a versatile reagent in organic synthesis, primarily used to introduce the 3,4-difluorobenzyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the presence of fluorine atoms can significantly alter the compound's properties.

Caption: Synthetic workflow of this compound.

This diagram illustrates the typical synthetic utility of this compound. As an electrophile, it readily reacts with various nucleophiles in substitution or coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The resulting 3,4-difluorobenzylated products can then be further elaborated into complex molecules for applications in pharmaceuticals, agrochemicals, and material science.[1]

References

Spectroscopic Profile of 3,4-Difluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Difluorobenzyl bromide (CAS No: 85118-01-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Compound Information:

-

Molecular Formula: C₇H₅BrF₂[1]

-

Molecular Weight: 207.02 g/mol [1]

-

Appearance: Colorless to pale yellow liquid[1]

-

Density: 1.618 g/mL at 25 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The data presented below are predicted values based on established chemical shift principles and analysis of similar fluorinated aromatic compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the benzylic protons (-CH₂Br) and the three aromatic protons.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₂Br | ~ 4.45 | Singlet (s) | N/A | 2H |

| Ar-H | ~ 7.10 - 7.40 | Multiplet (m) | N/A | 3H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to C-F coupling, the signals for the fluorine-bearing carbons will appear as doublets.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | ~ 32 |

| C-1 (C-CH₂Br) | ~ 137 |

| C-2 | ~ 118 |

| C-3 (C-F) | ~ 151 (d, ¹JCF ≈ 248 Hz) |

| C-4 (C-F) | ~ 150 (d, ¹JCF ≈ 248 Hz) |

| C-5 | ~ 117 |

| C-6 | ~ 125 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. The spectrum of this compound is characterized by vibrations of the aromatic ring, C-H bonds, and the C-F and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1280 - 1100 | C-F Stretch | Strong |

| ~ 1220 | CH₂ Wag | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| 600 - 500 | C-Br Stretch | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common method for this analysis. A key feature in the mass spectrum of this compound is the presence of two peaks for bromine-containing fragments of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

| m/z (mass/charge) | Proposed Fragment | Notes |

| 206 / 208 | [C₇H₅BrF₂]⁺ | Molecular ion peak (M⁺) and M+2 peak, characteristic of a single bromine atom. |

| 127 | [C₇H₅F₂]⁺ | Loss of a bromine radical (•Br). This is the base peak, representing the stable 3,4-difluorobenzyl cation. |

| 107 | [C₆H₄F]⁺ | Loss of HF from the [C₇H₅F₂]⁺ fragment. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solution should be clear and free of any solid particles.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric (H₂O, CO₂) absorbances.

-

Sample Scan: Place the prepared salt plate assembly in the sample holder and acquire the spectrum.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification.

-

Ionization Method: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

Acquisition Parameters:

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: ~230 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (and its M+2 isotope peak) and major fragment ions. Compare the observed fragmentation pattern with known fragmentation mechanisms for aromatic and halogenated compounds.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 3,4-Difluorobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-difluorobenzyl bromide in organic solvents. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative assessment based on chemical principles and outlines detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound (CAS No. 85118-01-0) is a versatile reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a difluorinated benzene (B151609) ring and a reactive benzyl (B1604629) bromide group, makes it a key building block for introducing fluorinated moieties into molecules to enhance their biological activity and pharmacokinetic properties.[1] It is a colorless to reddish-green clear liquid at room temperature.[1]

Key Physical Properties:

-

Density: Approximately 1.618 - 1.63 g/mL at 25 °C[1]

Qualitative Solubility Profile

-

Polarity: The presence of two fluorine atoms and a bromine atom attached to the benzene ring introduces polarity. However, the overall molecule has significant non-polar character due to the aromatic ring and the methylene (B1212753) group.

-

Expected Solubility:

-

Non-polar aprotic solvents: It is expected to be readily soluble in non-polar aprotic solvents such as hexane, toluene, and diethyl ether. The non-polar aromatic ring and alkyl chain will interact favorably with these solvents.

-

Polar aprotic solvents: High solubility is also anticipated in polar aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), ethyl acetate, acetone, acetonitrile (B52724) (ACN), and dimethylformamide (DMF). These solvents can solvate the polar C-F and C-Br bonds.

-

Polar protic solvents: Solubility in polar protic solvents like methanol, ethanol, and isopropanol (B130326) is likely to be moderate to high. While it lacks the ability to act as a hydrogen bond donor, the polar groups can interact with the hydroxyl groups of the alcohols.

-

Water: Due to its significant non-polar character and lack of strong hydrogen bonding capabilities, this compound is expected to be insoluble or only sparingly soluble in water.

-

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted to determine the solubility of this compound in specific organic solvents.

A. Qualitative "Soluble" vs. "Insoluble" Determination

This method provides a quick assessment of whether the compound is soluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, diethyl ether, DCM, THF, ethyl acetate, acetone, ACN, DMF, methanol, ethanol)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Pipettes

Procedure:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add 2 mL of the chosen organic solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for at least 60 seconds.[8] Alternatively, add a small magnetic stir bar and stir for several minutes.

-

Visually inspect the solution. If the mixture is a single, clear phase with no visible droplets of the solute, the compound is considered soluble. If two distinct layers are present or the solution is cloudy, the compound is considered insoluble.[8]

-

Record the observations for each solvent tested.

B. Semi-Quantitative Solubility Determination (Gravimetric Method)

This method provides a more quantitative measure of solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Saturated solution preparation vessel (e.g., sealed flask)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Analytical balance

-

Evaporation system (e.g., rotary evaporator or nitrogen stream)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, letting any undissolved material sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial using a rotary evaporator or a gentle stream of nitrogen.

-

Once the solvent is completely removed, re-weigh the vial containing the non-volatile solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of filtered solution in mL) * 100

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for determining the solubility of this compound and selecting an appropriate solvent for a given application.

Caption: Workflow for determining the solubility of this compound and selecting a suitable solvent.

Safety Precautions

This compound is a corrosive and lachrymatory substance that can cause severe skin burns and eye damage.[4][5][9] It may also cause respiratory irritation.[4][5][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 85118-01-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | 85118-01-0 [amp.chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. This compound 98 85118-01-0 [sigmaaldrich.com]

- 7. This compound 98 85118-01-0 [sigmaaldrich.com]

- 8. chem.ws [chem.ws]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Reactivity of 3,4-Difluorobenzyl Bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzyl bromide is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its utility stems from the presence of the difluorobenzyl moiety, which can impart unique electronic properties, enhance metabolic stability, and improve the binding affinity of target molecules. The reactivity of the benzylic bromide functionality allows for facile introduction of this group via nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, thiols, and alkoxides. It aims to serve as a valuable resource for researchers by presenting quantitative data, detailed experimental protocols, and mechanistic insights.

General Reactivity and Mechanistic Considerations

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The benzylic position is activated towards SN2 attack due to the ability of the adjacent phenyl ring to stabilize the transition state through π-conjugation. The presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to have a modest influence on the reaction rate. While electron-withdrawing groups can slightly decrease the stability of the electron-rich transition state, they also increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The general workflow for a typical nucleophilic substitution reaction with this compound is outlined below.

Caption: General experimental workflow for the reaction of this compound with nucleophiles.

Reactivity with Amine Nucleophiles

The N-alkylation of amines with this compound is a common method for the synthesis of a wide variety of substituted amines, which are important scaffolds in many pharmaceutical compounds. The reaction typically proceeds in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Quantitative Data

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline (B41778) | K₂CO₃, KI | Acetone | 90 | Varies | Moderate to High | [1] |

| Piperidine | K₂CO₃ | Acetonitrile | 60-80 | 6-18 | Good | [2] |

| 1-Methylpiperazine | K₂CO₃ | DMSO | 90 | Varies | 83-96 | |

| Morpholine (B109124) | Na₂CO₃ | DMF | 80 | 3 | 78.84 | [3] |

| Substituted Anilines | Varies | Varies | Varies | Varies | 40-98 | [4] |

Experimental Protocols

General Procedure for the N-Alkylation of Anilines:

A modified Vogel's method can be employed for the benzylation of anilines. To a solution of the aniline in acetone, potassium carbonate and a catalytic amount of potassium iodide are added. The mixture is heated to reflux with vigorous stirring. This compound is then added dropwise over a period of 30 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.[1]

Synthesis of 4-(3,4-Difluorobenzyl)morpholine:

To a solution of morpholine and sodium carbonate in dimethylformamide (DMF), this compound is added. The reaction mixture is heated at 80°C for 3 hours. After cooling, the mixture is worked up to afford the desired product with a yield of 78.84%.[3]

Caption: Reaction of this compound with an amine nucleophile.

Reactivity with Thiol Nucleophiles

The reaction of this compound with thiols or their corresponding thiolates provides a straightforward route to the synthesis of 3,4-difluorobenzyl thioethers. These compounds are of interest in medicinal chemistry and materials science.

Quantitative Data

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiourea (B124793) | NaOH | Ethanol (B145695)/Water | 140 (microwave) | 0.5 + 0.17 | Good | [5] |

| Potassium Thioacetate (B1230152) | None | DMF | 50 | 1 | Good | [6] |

| Thioglycolic Acid | Varies | Varies | Varies | Varies | High | [7][8][9] |

Experimental Protocols

One-Pot Synthesis of Benzyl Thioethers using Thiourea:

A mixture of this compound and thiourea in ethanol is heated in a microwave reactor at 140°C for 30 minutes. Subsequently, an aqueous solution of sodium hydroxide (B78521) is added, and the mixture is heated again at 140°C for 10 minutes. After cooling, the reaction is neutralized with aqueous HCl, and the product is extracted with an organic solvent.[5] This method provides a convenient route to the corresponding thiol, which can then be further reacted in situ or isolated.

Reaction with Potassium Thioacetate:

Potassium thioacetate can be reacted with this compound in a solvent like DMF at 50°C to yield the corresponding S-(3,4-difluorobenzyl) thioacetate. This intermediate can then be hydrolyzed to the thiol or used in subsequent transformations.[6]

Caption: Reaction of this compound with a thiolate nucleophile.

Reactivity with Alkoxide and Phenoxide Nucleophiles (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for preparing ethers. In the context of this compound, this reaction involves the displacement of the bromide by an alkoxide or phenoxide nucleophile, typically generated by treating the corresponding alcohol or phenol (B47542) with a strong base.

Quantitative Data

| Nucleophile (from Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl α-D-mannopyranoside | NaH | DMF | RT | 16 | Not specified for 3,4-difluoro analog | [10] |

| 4-Ethylphenol | NaOH | None (phase transfer) | Reflux | 1 | Good | [11] |

| Various Alcohols/Phenols | NaH, KH, K₂CO₃, Cs₂CO₃ | THF, DMF, DMSO | Varies | Varies | Good to Excellent | [12][13] |

| 4-Methoxybenzyl alcohol | NaH | THF | 0 to RT | 1.83 | Not specified for 3,4-difluoro analog | [14] |

Experimental Protocols

General Procedure for Williamson Ether Synthesis:

To a solution of the alcohol or phenol in a suitable solvent (e.g., DMF, THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C to generate the alkoxide or phenoxide. After stirring for a short period, this compound is added, and the reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, typically with water or a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. Purification is usually achieved by column chromatography.[10][12]

Phase-Transfer Catalyzed Williamson Ether Synthesis:

For some substrates, a phase-transfer catalyst can be employed. For example, a phenol can be heated with aqueous sodium hydroxide and a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium (B224687) bromide. This compound is then added, and the mixture is refluxed to afford the corresponding ether.[11]

Caption: Williamson ether synthesis with this compound.

Conclusion

This compound is a reactive electrophile that readily undergoes SN2 reactions with a variety of nucleophiles, including amines, thiols, and alkoxides. The presented data and protocols demonstrate that these reactions generally proceed in good to excellent yields under relatively mild conditions. The choice of base, solvent, and temperature can be optimized to achieve the desired transformation efficiently. This guide provides a solid foundation for researchers and drug development professionals to utilize this compound as a key building block in the synthesis of novel and functionalized molecules. Further kinetic studies would be beneficial to provide a more detailed quantitative understanding of the substituent effects of the fluorine atoms on the reaction rates with different nucleophiles.

References

- 1. francis-press.com [francis-press.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 4. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]

- 8. FR2571051A1 - PROCESS FOR SYNTHESIZING THIOGLYCOLIC ACID - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electrophilicity of the Benzylic Carbon in 3,4-Difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of the benzylic carbon in 3,4-Difluorobenzyl bromide, a key intermediate in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of the benzylic C-Br bond. This guide synthesizes theoretical principles with available experimental data to offer a detailed understanding of the factors governing its electrophilic character. We will explore the electronic effects of the fluorine substituents, the mechanistic pathways of its nucleophilic substitution reactions, and relevant quantitative data. Furthermore, detailed experimental protocols for assessing electrophilicity and for the synthesis of the title compound are provided.

Introduction

This compound (α-Bromo-3,4-difluorotoluene) is a versatile chemical building block utilized in the synthesis of a variety of organic molecules.[1] Its utility stems from the presence of a reactive benzylic bromide functional group, which allows for the introduction of the 3,4-difluorobenzyl moiety into a target structure through nucleophilic substitution reactions. The electrophilicity of the benzylic carbon is a critical parameter that dictates the rate and efficiency of these reactions. The two fluorine atoms at the 3- and 4-positions of the benzene ring exert a significant electronic influence on the benzylic carbon, thereby modulating its reactivity. Understanding this influence is paramount for optimizing reaction conditions and predicting the outcomes of synthetic transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₂ | [2] |

| Molecular Weight | 207.02 g/mol | [2] |

| Appearance | Colorless to red to green clear liquid | [2] |

| Boiling Point | 59-61 °C at 3.5 mmHg | [3] |

| Density | 1.618 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.526 | [2] |

| CAS Number | 85118-01-0 | [2] |

Electronic Effects of Fluorine Substituents

The electrophilicity of the benzylic carbon in this compound is primarily governed by the electronic effects of the two fluorine substituents on the aromatic ring. Fluorine is a highly electronegative atom and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, by extension, from the benzylic carbon. The increased partial positive charge on the benzylic carbon enhances its susceptibility to attack by nucleophiles.

In addition to the inductive effect, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M). However, due to the poor overlap between the 2p orbital of fluorine and the π-system of the benzene ring, the +M effect of fluorine is generally considered to be weaker than its -I effect. In the case of this compound, the fluorine at the 4-position can participate in resonance, while the fluorine at the 3-position primarily exerts an inductive effect. The net result of these competing effects is an overall electron withdrawal from the benzylic position, leading to an increased electrophilicity of the benzylic carbon compared to unsubstituted benzyl (B1604629) bromide.

Reaction Mechanisms and Kinetics

Nucleophilic substitution reactions at the benzylic carbon of this compound can proceed through two primary mechanisms: the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) pathways.

The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group (Br⁻) to form a benzylic carbocation. This carbocation is then rapidly attacked by a nucleophile. The stability of the benzylic carbocation is a key factor in determining the feasibility of an S(_N)1 pathway. Electron-withdrawing groups, such as fluorine, destabilize the carbocation, making the S(_N)1 mechanism less favorable.

The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. For primary benzylic halides like this compound, the S(_N)2 mechanism is generally favored, especially with strong nucleophiles and in polar aprotic solvents.

The presence of electron-withdrawing fluorine atoms on the benzene ring is expected to accelerate S(_N)2 reactions by increasing the partial positive charge on the benzylic carbon, making it a more attractive target for nucleophiles. Conversely, these same substituents would slow down an S(_N)1 reaction by destabilizing the carbocation intermediate.

Hammett Analysis

The Hammett equation, log(k/k₀) = σρ, provides a quantitative means to assess the effect of substituents on the reaction rates of aromatic compounds. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which is a measure of the sensitivity of the reaction to substituent effects).

For the solvolysis of substituted benzyl chlorides, which often proceeds through an S(_N)1-like mechanism, the Hammett plot (log k vs. σ⁺) typically shows a large negative ρ value, indicating that electron-donating groups accelerate the reaction by stabilizing the developing positive charge in the transition state.[4] Conversely, for reactions proceeding via an S(_N)2 mechanism, the ρ value is generally smaller and can be positive or negative depending on the specific reaction. For the reaction of substituted benzyl bromides with copper, a small positive ρ value (ρ = 0.24) was observed, suggesting a mechanism involving single-electron transfer.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3,4-difluorotoluene (B1333485) using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.

Materials:

-

3,4-Difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4-difluorotoluene in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than CCl₄ and will sink, while succinimide, the byproduct, is less dense and will float.

-

After the reaction is complete (typically after several hours, as indicated by TLC or GC analysis), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Kinetic Study of Solvolysis

The rate of solvolysis of this compound in a mixed solvent system (e.g., ethanol-water) can be determined by monitoring the production of HBr over time. This can be achieved by titration with a standardized base solution.

Materials:

-

This compound

-

Ethanol-water solvent mixture (e.g., 80:20 v/v)

-

Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)

-

Indicator (e.g., bromothymol blue)

-

Constant temperature water bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare a solution of this compound in the ethanol-water solvent mixture of a known concentration (e.g., 0.1 M).

-

Place a known volume of this solution in a flask and equilibrate it to the desired temperature in a constant temperature water bath.

-

At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of acetone (B3395972) or by cooling rapidly.

-

Titrate the liberated HBr in the aliquot with the standardized sodium hydroxide solution using a suitable indicator.

-

The rate constant (k) can be determined from the integrated rate law for a first-order reaction: ln([A]t/[A]₀) = -kt, where [A]t is the concentration of the benzyl bromide at time t, and [A]₀ is the initial concentration.

dot

Figure 1: General workflow for the synthesis and kinetic analysis of this compound.

Signaling Pathways and Logical Relationships in Reactivity

The reactivity of this compound in nucleophilic substitution reactions can be understood through the interplay of several factors, as illustrated in the following diagram.

dot

Figure 2: Factors influencing the nucleophilic substitution reactivity of this compound.

Conclusion

The electrophilicity of the benzylic carbon in this compound is significantly enhanced by the electron-withdrawing inductive effects of the two fluorine atoms. This heightened electrophilicity generally favors an S(_N)2 mechanism for nucleophilic substitution reactions, leading to faster reaction rates compared to unsubstituted benzyl bromide under similar conditions. While specific quantitative kinetic data for this compound remains to be extensively reported in the literature, the theoretical framework provided by Hammett analysis and an understanding of reaction mechanisms allow for reliable predictions of its reactivity. The experimental protocols outlined in this guide provide a basis for researchers to quantitatively assess the electrophilicity of this and related compounds, facilitating the optimization of synthetic routes in drug discovery and materials science.

References

stability and storage conditions for 3,4-Difluorobenzyl bromide

An In-depth Technical Guide to the Stability and Storage of 3,4-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its reactivity, which is essential for its synthetic utility, also contributes to its inherent instability. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It includes a summary of known stability data, potential degradation pathways, and detailed protocols for stability assessment, designed to ensure the integrity of the material in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for safe handling and for understanding its behavior under various conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 85118-01-0 |

| Molecular Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 59-61 °C at 3.5 mmHg |

| Density | 1.618 g/mL at 25 °C |

| Refractive Index | n20/D 1.526 |

| Flash Point | 79 °C (174.2 °F) - closed cup[1][2] |

| Solubility | Soluble in most organic solvents. Reacts with water. |

Stability Profile

This compound is a reactive compound and is sensitive to several environmental factors. While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from its chemical structure and the known behavior of benzyl (B1604629) bromides.

Thermal Stability

Hydrolytic Stability

Benzyl bromides are susceptible to hydrolysis, which is a primary degradation pathway. The benzylic carbon is electrophilic and readily attacked by nucleophiles, including water. The rate of hydrolysis is influenced by the stability of the resulting benzylic carbocation. In the case of this compound, the fluorine substituents have an electron-withdrawing inductive effect, which can destabilize the carbocation and potentially slow down an SN1-type hydrolysis compared to unsubstituted benzyl bromide. However, hydrolysis is still a significant degradation route. The reaction with water is slow and produces hydrogen bromide.[5]

Photostability

Exposure to light, particularly UV light, can promote the degradation of benzyl halides. Photolysis can lead to the formation of radical species, which can then undergo a variety of reactions, including dimerization and reaction with solvents. To maintain the integrity of this compound, it should be protected from light.

Recommended Storage and Handling Conditions

Proper storage and handling are critical for maintaining the quality and safety of this compound. The recommended conditions are summarized in Table 2.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[6] Some suppliers recommend storage at 2-8°C. | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent reactions with atmospheric moisture and oxygen. |

| Light Exposure | Store in a tightly sealed, light-resistant container (e.g., amber glass bottle). | To prevent photodegradation. |

| Ventilation | Store in a well-ventilated area.[3][4][6] | To dissipate any vapors that may be released and to minimize exposure in case of a leak. |

| Container | Keep container tightly closed.[3][4][6] Store in the original container. | To prevent contamination and evaporation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] Also avoid common metals except nickel and lead, as it can polymerize with the evolution of heat and hydrogen bromide.[5] | To prevent vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis, leading to the formation of 3,4-difluorobenzyl alcohol and hydrobromic acid. Other potential degradation routes include oxidation and polymerization, especially under inappropriate storage conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be established to ensure its quality over time. The following protocols are based on general principles of chemical stability testing and can be adapted as needed.

General Workflow for Stability Testing

The workflow for assessing the stability of this compound involves subjecting the compound to various stress conditions and analyzing its purity and the formation of degradation products over time.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

The 3,4-Difluorobenzyl Group: A Robust Protecting Group for Alcohols, Amines, and Thiols in Complex Synthesis

Introduction: In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the strategic use of protecting groups is paramount. The 3,4-difluorobenzyl (DFB) group has emerged as a valuable tool for the temporary masking of hydroxyl, amino, and thiol functionalities. The presence of the two fluorine atoms on the benzyl (B1604629) ring modifies its electronic properties, offering distinct advantages in terms of stability and selective cleavage compared to the parent benzyl group. This technical guide provides an in-depth overview of the application of 3,4-difluorobenzyl bromide as a protecting group, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective implementation.

Properties and Advantages of the 3,4-Difluorobenzyl Protecting Group

The 3,4-difluorobenzyl group offers a unique combination of stability and controlled lability. The electron-withdrawing nature of the fluorine atoms enhances the stability of the benzyl ether, amine, or thioether linkage under certain acidic conditions compared to the unsubstituted benzyl group. However, it can be readily cleaved under standard hydrogenolysis conditions, providing an orthogonal deprotection strategy in the presence of acid- or base-labile protecting groups. This compound is a versatile reagent used for the introduction of this protecting group.[1][2]

Protection of Functional Groups

The introduction of the 3,4-difluorobenzyl group is typically achieved by nucleophilic substitution using this compound in the presence of a suitable base.

Protection of Alcohols, Amines, and Thiols Workflow

References

An In-depth Technical Guide to the Synthesis of 3,4-Difluorobenzyl Bromide from 3,4-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-difluorobenzyl bromide from 3,4-difluorotoluene (B1333485). This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, where the 3,4-difluorobenzyl moiety is a common structural motif. The primary method for this conversion is the free-radical bromination of the benzylic position of 3,4-difluorotoluene.

Reaction Overview

The synthesis proceeds via a free-radical chain reaction, where a bromine radical selectively abstracts a hydrogen atom from the methyl group of 3,4-difluorotoluene. The resulting benzylic radical then reacts with a bromine source to yield the desired product, this compound. The most common and effective method for this benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, products, and typical reaction parameters for the synthesis of this compound.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL) |

| 3,4-Difluorotoluene | C₇H₆F₂ | 128.12 | Colorless liquid | 112-113 | 1.13 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | White crystalline solid | - | 2.098 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | White crystalline solid | 103 (decomposes) | 1.1 |

| This compound | C₇H₅BrF₂ | 207.02 | Colorless to light yellow liquid[1] | 61 °C/4 mmHg[2] | 1.618 at 25 °C[1] |

Table 2: Typical Reaction Parameters

| Parameter | Value | Notes |

| Molar Ratio (3,4-Difluorotoluene : NBS : AIBN) | 1 : 1.1 : 0.05 | A slight excess of NBS is used to ensure complete conversion. AIBN is used in catalytic amounts. |

| Solvent | Carbon tetrachloride (CCl₄) or Ethyl Acetate (B1210297) | CCl₄ is a traditional solvent, but due to toxicity, ethyl acetate is a viable alternative. |

| Reaction Temperature | Reflux (approx. 77°C for CCl₄, 77°C for Ethyl Acetate) | The reaction is initiated by the thermal decomposition of AIBN. |

| Reaction Time | 3 - 5 hours | Monitored by GC or TLC until the starting material is consumed. |

| Typical Yield | 80 - 90% | Based on similar reported procedures for analogous compounds.[3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3,4-difluorotoluene.

Materials:

-

3,4-Difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Ethyl acetate

-

Hexane

-

Water (deionized)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorotoluene (e.g., 10.0 g, 78.0 mmol).

-

Addition of Reagents: To the flask, add N-bromosuccinimide (15.2 g, 85.8 mmol, 1.1 eq) and azobisisobutyronitrile (0.64 g, 3.9 mmol, 0.05 eq).

-

Solvent Addition: Add a suitable solvent such as carbon tetrachloride or ethyl acetate (e.g., 100 mL).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with water (2 x 50 mL) to remove any remaining succinimide and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

-

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Signaling Pathway

Caption: Free-radical mechanism for the bromination of 3,4-difluorotoluene.

References

An In-depth Technical Guide to the Benzylic Bromination of 3,4-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and expected outcomes for the benzylic bromination of 3,4-difluorotoluene (B1333485). This reaction is a critical transformation for the synthesis of 3,4-difluorobenzyl bromide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.

Core Mechanism: A Free-Radical Chain Reaction

The benzylic bromination of 3,4-difluorotoluene proceeds via a free-radical chain mechanism. This process is characterized by three key stages: initiation, propagation, and termination. The use of N-bromosuccinimide (NBS) as the brominating agent is preferred as it maintains a low concentration of bromine, minimizing unwanted side reactions such as electrophilic aromatic substitution.

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or by photochemical means (e.g., UV light). This generates a bromine radical (Br•), which is the key chain-carrying species.

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3,4-difluorotoluene. This step is favored due to the relative weakness of the benzylic C-H bond, which is a consequence of the resonance stabilization of the resulting 3,4-difluorobenzyl radical. This radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired product, this compound, and a new bromine radical that continues the chain reaction.

Termination: The chain reaction is terminated when two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a 3,4-difluorobenzyl radical, or two 3,4-difluorobenzyl radicals.

The presence of two electron-withdrawing fluorine atoms on the aromatic ring deactivates the ring towards electrophilic attack. This electronic effect enhances the selectivity of the reaction for the benzylic position over aromatic bromination.

Visualizing the Mechanism

The following diagram illustrates the free-radical chain mechanism for the benzylic bromination of 3,4-difluorotoluene.

Caption: Free-radical chain mechanism of benzylic bromination.

Experimental Protocols

Protocol 1: N-Bromosuccinimide and AIBN Initiation

This protocol utilizes a chemical radical initiator for the bromination.

| Reagent/Parameter | Quantity | Molar Equiv. | Notes |

| 3,4-Difluorotoluene | 1.0 | 1.0 | Starting material |

| N-Bromosuccinimide (NBS) | 1.1 | 1.1 | Brominating agent |

| 2,2'-Azobisisobutyronitrile (AIBN) | 0.05 | 0.05 | Radical initiator |

| Solvent (e.g., Carbon Tetrachloride or Acetonitrile) | Sufficient volume | - | Anhydrous conditions recommended |

| Temperature | Reflux | - | Typically 77-82 °C |

| Reaction Time | 3-6 hours | - | Monitor by TLC or GC |

Methodology:

-

To a solution of 3,4-difluorotoluene in the chosen solvent, add N-bromosuccinimide and AIBN.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by an appropriate analytical method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Photo-initiated Bromination with HBr and H₂O₂

This protocol offers a "greener" alternative, avoiding the use of a chemical initiator.[1]

| Reagent/Parameter | Quantity | Molar Equiv. | Notes |

| 3,4-Difluorotoluene | 1.0 | 1.0 | Starting material |

| Hydrobromic Acid (48% aq.) | 1.5 | 1.5 | Bromine source |

| Hydrogen Peroxide (30% aq.) | 1.2 | 1.2 | Oxidant |

| Solvent (e.g., Dichloromethane or Ethyl Acetate) | Sufficient volume | - | |

| Light Source | 100-300W Lamp | - | UV or visible light |

| Temperature | Reflux | - | |

| Reaction Time | 6-12 hours | - | Monitor by TLC or GC |

Methodology:

-

Combine 3,4-difluorotoluene and hydrobromic acid in the chosen solvent.

-

Irradiate the mixture with a suitable lamp while heating to a gentle reflux.

-

Add the hydrogen peroxide solution dropwise over a period of time.

-

Continue the irradiation and reflux until the starting material is consumed, as monitored by TLC or GC.

-

After cooling, separate the organic layer.

-

Wash the organic layer with water, a saturated solution of sodium bicarbonate, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

Expected Quantitative Data

Specific yield and selectivity data for the benzylic bromination of 3,4-difluorotoluene are not extensively reported. However, based on the results obtained for the analogous 2,6-difluorotoluene (B1296929), high yields and excellent selectivity for the monobrominated benzylic product are anticipated.

| Substrate | Bromination Method | Yield (%) | Purity (%) | Reference |

| 2,6-Difluorotoluene | NBS, AIBN, Ethyl Acetate | 81.2 | 98.2 | [1] |

| 2,6-Difluorotoluene | HBr, H₂O₂, Light, Dichloromethane | 90.3 | 99.3 | [1] |

| 3,4-Difluorotoluene | NBS, AIBN | Est. >80 | High | - |

| 3,4-Difluorotoluene | HBr, H₂O₂, Light | Est. >85 | High | - |

Estimated yields for 3,4-difluorotoluene are based on the reported data for 2,6-difluorotoluene and the general understanding of the reaction's efficiency with deactivated substrates.

Experimental Workflow

The following diagram outlines the general experimental workflow for the benzylic bromination of 3,4-difluorotoluene followed by purification.

Caption: General experimental workflow for the synthesis of this compound.

This in-depth guide provides the foundational knowledge and practical guidance for researchers and professionals working with the benzylic bromination of 3,4-difluorotoluene. By understanding the underlying mechanism and employing the detailed protocols, the efficient and selective synthesis of this compound can be reliably achieved.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3,4-Difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of bioactive molecules utilizing 3,4-difluorobenzyl bromide as a key building block. The introduction of the 3,4-difluorobenzyl moiety is a common strategy in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic properties of drug candidates. This document focuses on the synthesis of benzothiophene-based phosphonates as potent antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, a promising target for the treatment of cold allodynia and neuropathic pain.

Introduction to this compound in Drug Discovery

This compound is a versatile reagent in organic synthesis, primarily used to introduce the difluorobenzyl group into a target molecule. The presence of two fluorine atoms on the benzene (B151609) ring can significantly alter the electronic properties and lipophilicity of the molecule, often leading to improved biological activity and metabolic stability[1]. This makes it a valuable tool in the development of novel therapeutics, including oncology drugs, antiviral agents, and central nervous system (CNS) therapeutics. One notable application is in the synthesis of a series of benzothiophene-based phosphonates that have been identified as potent TRPM8 antagonists[2].

Synthesis of Benzothiophene-Based Phosphonate (B1237965) TRPM8 Antagonists

The following protocol describes a five-step synthesis of a series of benzothiophene-based phosphonate antagonists of the TRPM8 channel, adapted from Matthews et al., 2012[2]. The key step involving this compound is the N-alkylation of the benzothiophene (B83047) intermediate.

Experimental Protocol: Synthesis of Diethyl (1-(3,4-difluorobenzyl)benzo[b]thiophen-2-yl)methylphosphonate

This protocol is a representative example for the synthesis of the benzothiophene-based phosphonate series.

Step 1: Synthesis of Benzo[b]thiophene-2-carbaldehyde

-

This starting material can be synthesized via various established methods, such as the Vilsmeier-Haack reaction on benzo[b]thiophene.

Step 2: Synthesis of (Benzo[b]thiophen-2-yl)methanol

-

To a solution of benzo[b]thiophene-2-carbaldehyde in methanol, add sodium borohydride (B1222165) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired alcohol.

Step 3: Synthesis of 2-(Chloromethyl)benzo[b]thiophene

-

To a solution of (benzo[b]thiophen-2-yl)methanol in a chlorinated solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until completion.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to give the chloromethyl intermediate.

Step 4: Synthesis of Diethyl (Benzo[b]thiophen-2-ylmethyl)phosphonate

-

In a suitable solvent such as toluene, react 2-(chloromethyl)benzo[b]thiophene with triethyl phosphite.

-

Heat the reaction mixture at reflux until the reaction is complete (Arbuzov reaction).

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired phosphonate.

Step 5: N-Alkylation with this compound

-

To a solution of diethyl (benzo[b]thiophen-2-ylmethyl)phosphonate in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride at 0 °C.

-

Stir the mixture for a short period to allow for deprotonation.

-

Add a solution of This compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography.

Biological Activity of Benzothiophene-Based Phosphonate TRPM8 Antagonists

The synthesized compounds were evaluated for their ability to antagonize the TRPM8 ion channel. The potency of these compounds is typically determined using a fluorometric imaging plate reader (FLIPR) assay or a calcium imaging assay in a cell line expressing the TRPM8 channel[2].

Table 1: In Vitro Activity of Benzothiophene-Based Phosphonate TRPM8 Antagonists

| Compound ID | R Group (on Benzothiophene) | R' Group (on Phosphonate) | IC50 (nM) at canine TRPM8[2] |

| 9a | H | Ethyl | 130 |

| 9b | 5-Cl | Ethyl | 70 |

| 9c | 5-F | Ethyl | 90 |

| 9d | 5-CH3 | Ethyl | 150 |

| 9e | H | Isopropyl | 200 |

| 9f | H | n-Propyl | 180 |

| 9l | 5-Cl, 6-Cl | Ethyl | 30 |

Note: The IC50 values are indicative of the concentration of the compound required to inhibit 50% of the TRPM8 channel activity.

Experimental Protocol: TRPM8 Antagonist Activity Assay (Calcium Imaging)

This protocol describes a general method for assessing the antagonist activity of synthesized compounds on the TRPM8 channel using a calcium imaging assay with a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM[3].

Materials and Reagents:

-

HEK293 cells stably expressing human or canine TRPM8.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye extrusion).

-

TRPM8 agonist (e.g., menthol (B31143) or icilin).

-

Test compounds (synthesized benzothiophene-based phosphonates).

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader (e.g., FLIPR, FlexStation) or fluorescence microscope.

Procedure:

-

Cell Plating: Seed the TRPM8-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye in the assay buffer. For example, for Fluo-4 AM, a final concentration of 2 µM with 0.02% Pluronic F-127 can be used.

-

Remove the culture medium from the cells and wash once with the assay buffer.

-

Add the dye loading solution to each well and incubate at 37°C for 45-60 minutes in the dark.

-

-

Compound Incubation:

-

After dye loading, wash the cells to remove excess dye.

-

Add serial dilutions of the test compounds (and a vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 10-30 minutes.

-

-

Agonist Stimulation and Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-